molecular formula C19H22ClNO3 B2812810 [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate CAS No. 926139-78-8

[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate

Cat. No.: B2812810
CAS No.: 926139-78-8
M. Wt: 347.84
InChI Key: YVXSABBNTDVTDY-UHFFFAOYSA-N
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Description

[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines the structural features of adamantane, a diamondoid hydrocarbon, and a chloropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate typically involves multiple steps:

  • Formation of Adamantyl Ketone: : The initial step involves the formation of 1-adamantyl ketone. This can be achieved by the oxidation of 1-adamantanol using an oxidizing agent such as chromium trioxide (CrO₃) in acetic acid.

  • Preparation of the Intermediate: : The next step involves the reaction of 1-adamantyl ketone with ethyl acetoacetate in the presence of a base like sodium ethoxide to form 1-(1-adamantyl)-1-oxopropan-2-yl acetate.

  • Coupling with Chloropyridine: : The final step is the esterification of the intermediate with 6-chloropyridine-3-carboxylic acid. This reaction can be facilitated by using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The adamantyl moiety can undergo oxidation reactions, potentially forming adamantyl alcohols or ketones.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄), ethanol.

    Substitution: Sodium ethoxide, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Oxidation: Adamantyl alcohols or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between adamantane derivatives and biological macromolecules. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

Medicinally, compounds containing adamantane are known for their antiviral and neuroprotective properties. This compound could be investigated for similar therapeutic applications, including antiviral drugs and treatments for neurodegenerative diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties.

    6-Chloropyridine-3-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.

    Adamantane: A parent compound for many derivatives with diverse applications.

Uniqueness

[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is unique due to the combination of the adamantyl and chloropyridine moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

[1-(1-adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-11(24-18(23)15-2-3-16(20)21-10-15)17(22)19-7-12-4-13(8-19)6-14(5-12)9-19/h2-3,10-14H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXSABBNTDVTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C12CC3CC(C1)CC(C3)C2)OC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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